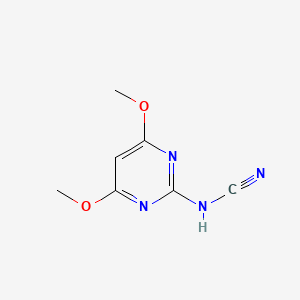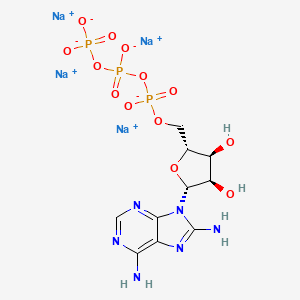
Acetamide, N-(4-benzylcyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-benzylcyclohexyl)-: is an organic compound with the molecular formula C15H21NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-benzylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing Acetamide, N-(4-benzylcyclohexyl)- involves the reaction of 4-benzylcyclohexylamine with acetic anhydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetamide, N-(4-benzylcyclohexyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, where the benzyl group or the cyclohexyl ring can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced amide derivatives.
Substitution Products: Substituted benzyl or cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Acetamide, N-(4-benzylcyclohexyl)- can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be incorporated into polymers and other materials to modify their properties, such as thermal stability and mechanical strength.
Biology:
Biochemical Studies: The compound can be used as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Medicine:
Drug Development:
Industry:
Solvents and Additives: The compound can be used as a solvent or additive in various industrial processes, including the production of coatings, adhesives, and lubricants.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-benzylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
N-Benzylacetamide: Similar in structure but lacks the cyclohexyl ring.
N-Cyclohexylacetamide: Similar in structure but lacks the benzyl group.
N-(4-Methylbenzyl)acetamide: Similar in structure but has a methyl group on the benzyl ring.
Uniqueness: Acetamide, N-(4-benzylcyclohexyl)- is unique due to the presence of both the benzyl and cyclohexyl groups, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
102585-29-5 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
N-(4-benzylcyclohexyl)acetamide |
InChI |
InChI=1S/C15H21NO/c1-12(17)16-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,16,17) |
Clave InChI |
MHHGDPVUHFIQTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
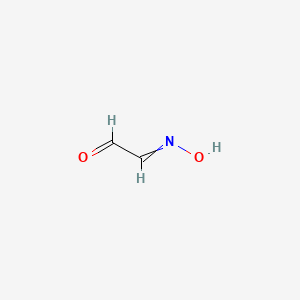
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
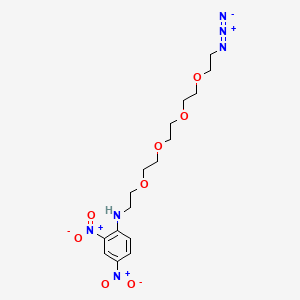
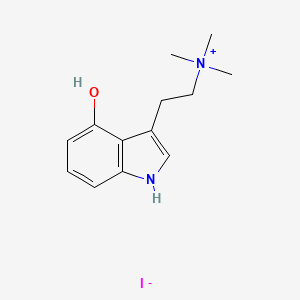



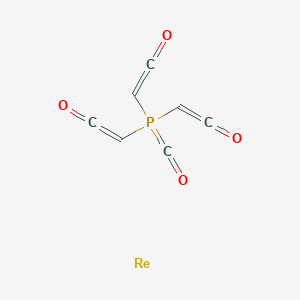
![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)

